

Navigating the Solubility Landscape of Cefotiam Dihydrochloride Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Cefotiam dihydrochloride hydrate

Cat. No.: B8148527

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[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility profile of **Cefotiam Dihydrochloride Hydrate**, a second-generation cephalosporin antibiotic. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative solubility data, details experimental protocols for solubility determination, and visualizes the compound's mechanism of action.

Executive Summary

Cefotiam dihydrochloride hydrate is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.^[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics. This guide summarizes the known solubility of **cefotiam dihydrochloride hydrate** in various solvents, provides detailed methodologies for its determination, and offers a visual representation of its antibacterial action.

Solubility Profile

The solubility of **cefotiam dihydrochloride hydrate** has been documented in aqueous and some organic solvents. The available quantitative data is summarized in Table 1. It is noteworthy that comprehensive solubility data in a wide array of organic solvents is not extensively available in public literature.

Table 1: Quantitative Solubility of **Cefotiam Dihydrochloride Hydrate**

Solvent System	Solubility	Remarks
Water	Freely soluble[1]	-
Water	≥ 22 M[2]	-
Water	> 5 mg/mL[2]	-
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL[2]	-
Dimethyl Sulfoxide (DMSO)	10 mg/mL[3]	-
Dimethylformamide (DMF)	5 mg/mL[3]	-
PBS (pH 7.2)	10 mg/mL[3]	-
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	Clear solution[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	Clear solution[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pre-formulation studies and drug development. The following sections detail the methodologies commonly employed for assessing the solubility of cephalosporins like **cefotiam dihydrochloride hydrate**.

Shake-Flask Method

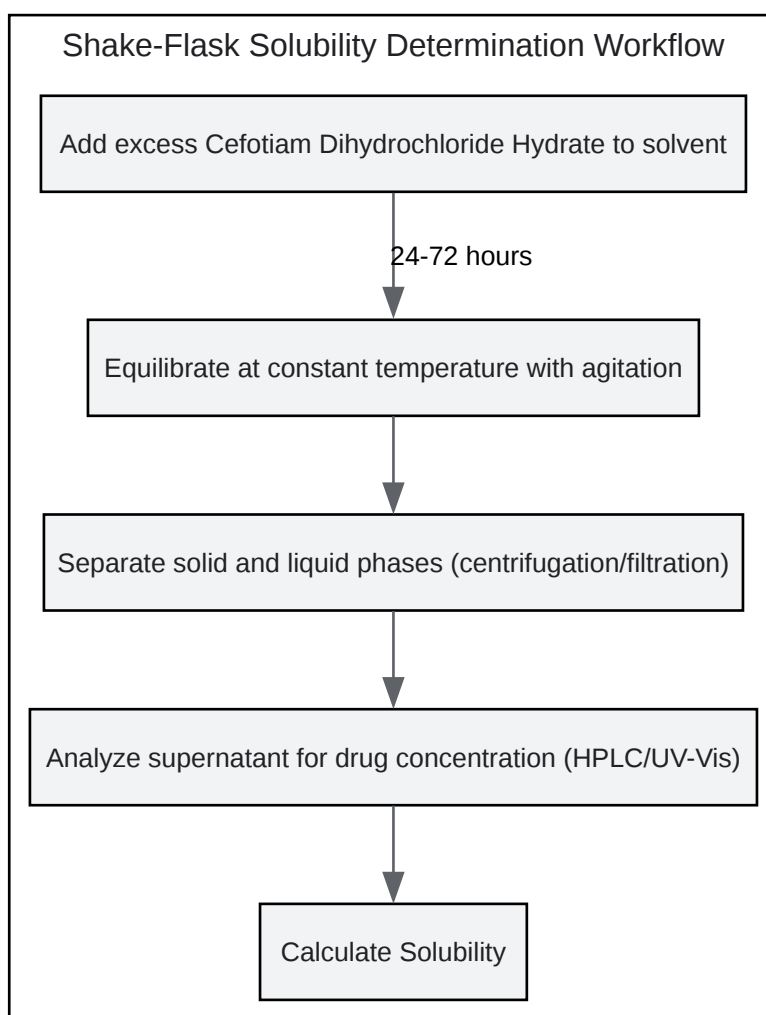
The shake-flask method is a well-established technique for determining thermodynamic solubility.

Protocol:

- **Preparation:** An excess amount of **cefotiam dihydrochloride hydrate** is added to a known volume of the selected solvent in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

- **Phase Separation:** The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not interact with the compound) to separate the saturated solution from the excess solid.
- **Quantification:** The concentration of **cefotiam dihydrochloride hydrate** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

An experimental workflow for the shake-flask method is illustrated below:



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Shake-Flask Method Workflow

Analytical Methods for Quantification

HPLC is a precise and accurate method for quantifying **cefotiam dihydrochloride hydrate** in solution.

Exemplary HPLC Conditions:

- Column: Kromasil reversed-phase C18 (4.6 × 250 mm, 5 µm)[5]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 7.2) and an organic modifier (e.g., acetonitrile).[5]
- Flow Rate: 1.0 mL/min[5]
- Detection: UV absorbance at 254 nm.[5]
- Injection Volume: 20 µL[5]
- Column Temperature: 40°C[5]

Protocol:

- Standard Preparation: Prepare a series of standard solutions of **cefotiam dihydrochloride hydrate** of known concentrations in the mobile phase.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
- Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.
- Concentration Determination: Determine the concentration of **cefotiam dihydrochloride hydrate** in the sample by interpolating its peak area on the calibration curve.

UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for quantification.

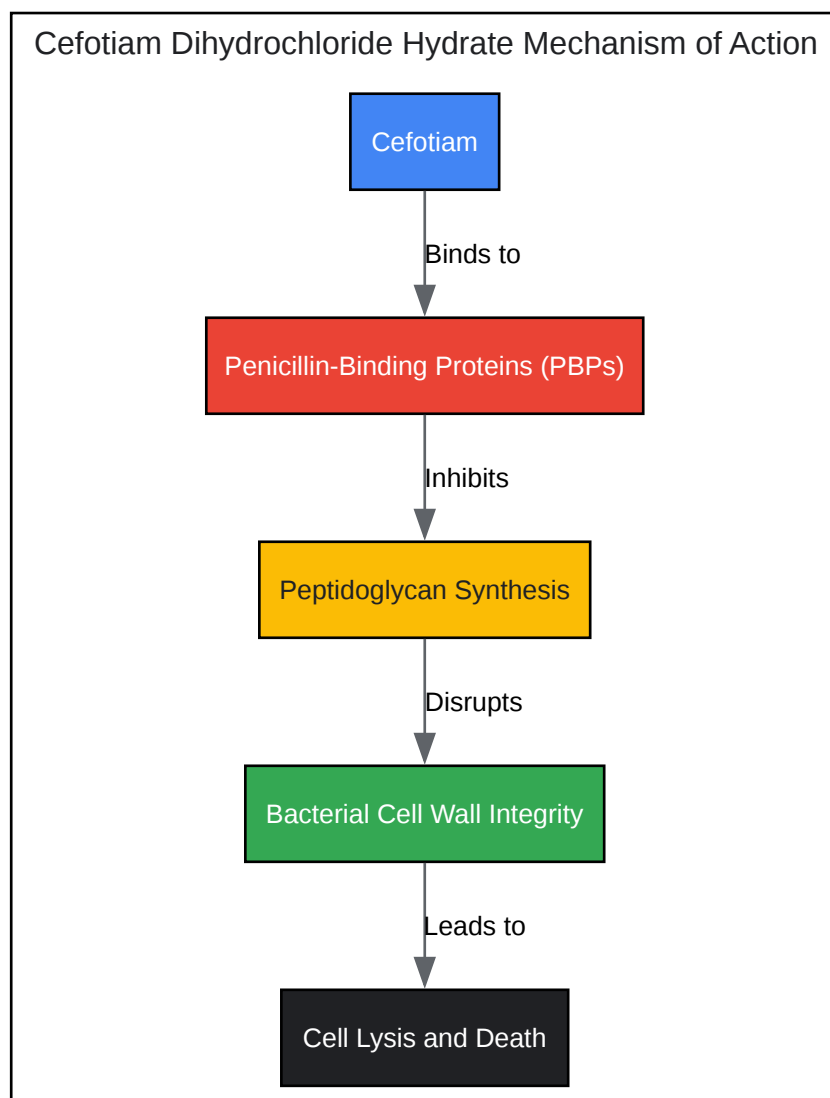
Protocol:

- Wavelength of Maximum Absorbance (λ_{max}): Scan a solution of **cefotiam dihydrochloride hydrate** in the chosen solvent to determine the λ_{max} .
- Standard Preparation: Prepare a series of standard solutions of known concentrations.
- Calibration Curve: Measure the absorbance of the standard solutions at the λ_{max} and create a calibration curve of absorbance versus concentration.
- Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment as necessary to fall within the linear range of the calibration curve and measure its absorbance.
- Concentration Determination: Calculate the concentration of the sample using the calibration curve.

Mechanism of Action

Cefotiam dihydrochloride hydrate exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[1] This process is initiated by the binding of the β -lactam ring of cefotiam to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.

The signaling pathway for this mechanism is depicted below:



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Mechanism of Action Pathway

Conclusion

This technical guide provides a consolidated overview of the solubility profile of **cefotiam dihydrochloride hydrate** based on currently available data. While soluble in water and some polar organic solvents, a comprehensive characterization across a wider range of solvents is needed. The detailed experimental protocols provided herein offer a framework for researchers to conduct further solubility studies, which are essential for the continued development and optimization of formulations containing this important antibiotic.

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